Levofacetoperane

Catalog No.
S532944
CAS No.
24558-01-8
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levofacetoperane

CAS Number

24558-01-8

Product Name

Levofacetoperane

IUPAC Name

[(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13/h2-4,7-8,13-15H,5-6,9-10H2,1H3/t13-,14-/m1/s1

InChI Key

BKPLVPRTTWIDNL-ZIAGYGMSSA-N

SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

alpha-phenyl-2-piperidinemethanol acetate, HCl(R*,R*)-(-)-isomer of levophacetoperane, levofacetoperane, levophacetoperane, lidepran, phacetoperane

Canonical SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2

The exact mass of the compound Levofacetoperane is 233.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of carboxylic ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Levofacetoperane, also known as NLS-3 or (R,R)-phacetoperane, is a chemical compound structurally related to methylphenidate. It is characterized as a stimulant and is notable for its unique reverse ester configuration compared to methylphenidate. The compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .

Typical of organic compounds. Key reactions include:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, which can affect its reactivity and stability.
  • Acetylation: The introduction of an acetyl group can modify its pharmacological properties.
  • Reduction: The compound can be reduced to yield alcohol derivatives, which may have different biological activities.

Levofacetoperane exhibits significant biological activity, particularly as a central nervous system stimulant. Its mechanism of action primarily involves the inhibition of dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is critical for enhancing attention and focus in individuals with ADHD. In experimental studies, levofacetoperane demonstrated high binding affinity for dopamine transporters (98.6% inhibition) and norepinephrine transporters (89.8% inhibition) .

The synthesis of levofacetoperane involves several steps:

  • Starting Material: The process begins with commercially available (R)-pipecolic acid.
  • Formation of Phenylketone: The compound is synthesized through a series of reactions including reduction and acetylation.
  • Final Steps: The key phenylketone undergoes further transformations to yield levofacetoperane as its hydrochloride salt with notable yields (up to 68%) and high enantiomeric purity (>99% ee) .

Levofacetoperane has several potential applications:

  • Therapeutic Use: Primarily investigated for treating ADHD and enhancing cognitive function.
  • Research Tool: Used in studies examining neurotransmitter dynamics and receptor interactions in the brain.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new medications targeting similar pathways .

Interaction studies have shown that levofacetoperane interacts with various neurotransmitter systems:

  • Dopamine Transporter: High affinity suggests potential for treating dopamine-related disorders.
  • Norepinephrine Transporter: Significant interaction indicates possible applications in mood disorders.
  • Receptor Binding Studies: It has been evaluated against various receptor types, including M1 and M3 muscarinic receptors, showing varying degrees of inhibition .

Several compounds share structural or functional similarities with levofacetoperane. Here are some notable ones:

Compound NameStructural RelationUnique Feature
MethylphenidateEster derivativeCommonly prescribed for ADHD
PhacetoperaneStructural analogSimilar stimulant properties
LevomoramideIsomeric variantLess active than levofacetoperane
Ritalinic AcidRelated metaboliteActive metabolite of methylphenidate

Levofacetoperane's unique reverse ester configuration differentiates it from these compounds, potentially leading to distinct pharmacological effects and therapeutic profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.141578849 g/mol

Monoisotopic Mass

233.141578849 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3SZ9ZII529

Wikipedia

Levophacetoperane

Dates

Last modified: 02-18-2024
1: SABBATINI F. [FOREIGN PSYCHOPHARMACOLOGICAL DRUGS: LEVOFACETOPERANE (8228 RP)]. Minerva Med. 1964 Oct 31;55:3473-6. Italian. PubMed PMID: 14231300.
2: BEAUJARD M, REVOL E. [Clinical tests of the activity of RP 8228 (phacetoperane) in an oligophrenic child]. Pediatrie. 1960;15:310-6. French. PubMed PMID: 13797965.
3: Ramirez A, Vial H, Barailler J, Pacheco H. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain]. C R Acad Sci Hebd Seances Acad Sci D. 1978 Jul 3;187(1):53-6. French. PubMed PMID: 29714.

Explore Compound Types